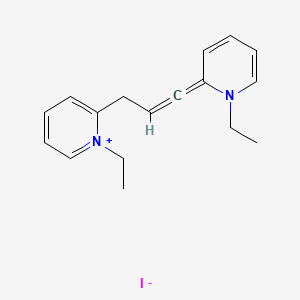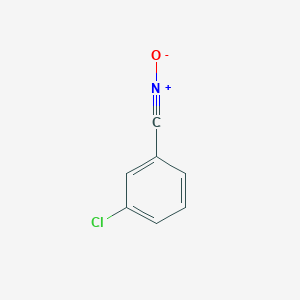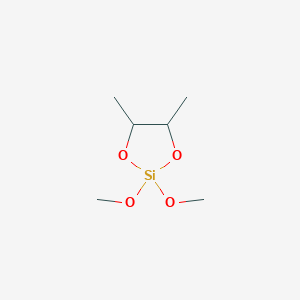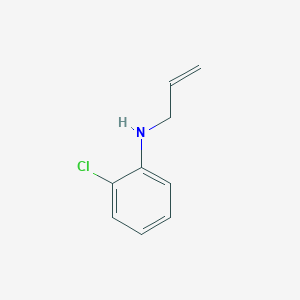![molecular formula C13H10BrNOS B14716251 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 7134-74-9](/img/structure/B14716251.png)
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a bromoaniline group and a sulfanyl group attached to a cyclohexa-2,4-dien-1-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of a Dean-Stark apparatus to facilitate the reaction. The reaction mixture is heated under reflux, and the desired product is obtained through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoaniline group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
- (6Z)-6-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(4-bromoanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both a bromoaniline group and a sulfanyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
7134-74-9 |
|---|---|
Formule moléculaire |
C13H10BrNOS |
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNOS/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) |
Clé InChI |
QMVQWDSLKOTQHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=S)NC2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




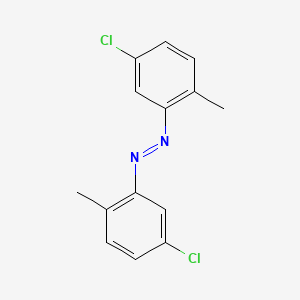

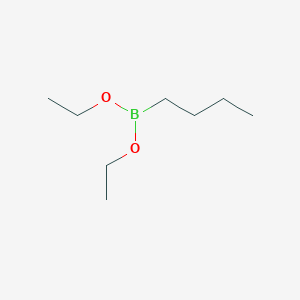
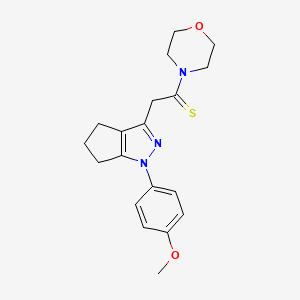
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
